

# Rodatrostat's Circulatory Effects: A Comparative Analysis in Pulmonary Hypertension

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## Compound of Interest

Compound Name: Rodatrostat

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This guide provides a comparative analysis of the investigational drug **Rodatrostat**'s effects on pulmonary versus systemic circulation, particularly in the context of pulmonary arterial hypertension (PAH). The information is benchmarked against established PAH therapies, offering a comprehensive overview based on available clinical trial data.

## Executive Summary

**Rodatrostat**, a peripherally restricted tryptophan hydroxylase (TPH) inhibitor, was developed to treat PAH by reducing peripheral serotonin production, a factor implicated in the disease's pathogenesis. However, the Phase 2b ELEVATE-2 clinical trial revealed unexpected and unfavorable outcomes. Contrary to its intended effect, **Rodatrostat** was associated with a worsening of pulmonary hemodynamics, characterized by an increase in pulmonary vascular resistance (PVR). This guide delves into the specifics of these findings and contrasts them with the known effects of established PAH treatments, including phosphodiesterase-5 inhibitors (sildenafil), endothelin receptor antagonists (bosentan), prostacyclins (epoprostenol), and soluble guanylate cyclase stimulators (riociguat). A key aspect of this analysis is the comparison of each drug's relative impact on the pulmonary and systemic vascular beds.

## Comparative Hemodynamic Effects

The following tables summarize the hemodynamic effects of **Rodatrostat** and comparator drugs from placebo-controlled clinical trials in patients with PAH.

Table 1: Effects of **Rodatristat** on Pulmonary and Cardiac Hemodynamics (ELEVATE-2 Trial)  
[\[1\]](#)[\[2\]](#)

Parameter	Placebo (n=36)	Rodatristat 300 mg twice daily (n=36)	Rodatristat 600 mg twice daily (n=36)
Change in Pulmonary Vascular Resistance (PVR) from Baseline (%)	5.8%	63.1%	64.2%
Effect on Mean Pulmonary Arterial Pressure (mPAP)	Negative	Negative	Negative
Effect on Cardiac Index	Negative	Negative	Negative
Effect on Right Atrial Pressure	Negative	Negative	Negative
Effect on Stroke Volume	Negative	Negative	Negative
Effect on NT-proBNP	Negative	Negative	Negative

Note: Specific quantitative data for the change in mPAP, Cardiac Index, Right Atrial Pressure, Stroke Volume, and NT-proBNP were not detailed in the primary publications but were reported to be negatively affected by **Rodatristat**.

Table 2: Comparative Effects of Established PAH Therapies on Pulmonary and Systemic Circulation

Drug Class	Drug	Change in Pulmonary Vascular Resistance (PVR)	Change in Mean Pulmonary Arterial Pressure (mPAP)	Change in Systemic Vascular Resistance (SVR)	Change in Mean Arterial Pressure (MAP)
PDE-5 Inhibitor	Sildenafil	Significant Decrease	Significant Decrease	Not consistently reported, but caution advised with antihypertensives	Not consistently reported, but caution advised with antihypertensives
Endothelin Receptor Antagonist	Bosentan	-415 dyn·s·cm <sup>-5</sup> (vs. Placebo)	-5.7 mmHg (vs. Placebo)	-26.2% (Dose-dependent fall)	-19.8% (Dose-dependent fall)
Prostacyclin	Epoprostenol (inhaled)	Significant Decrease	Significant Decrease	No significant change	No significant change
sGC Stimulator	Riociguat	-218.76 dyn·s·cm <sup>-5</sup> (vs. Placebo)	-4.20 mmHg (vs. Placebo)	-239.3 dyn·s·cm <sup>-5</sup> (vs. Placebo in a study on PH with systolic left ventricular dysfunction)	No significant change (vs. Placebo in a study on PH with systolic left ventricular dysfunction)

Note: The data for comparator drugs are derived from various placebo-controlled clinical trials and meta-analyses. The specific values can vary between studies.

## Experimental Protocols

### ELEVATE-2 Trial Methodology

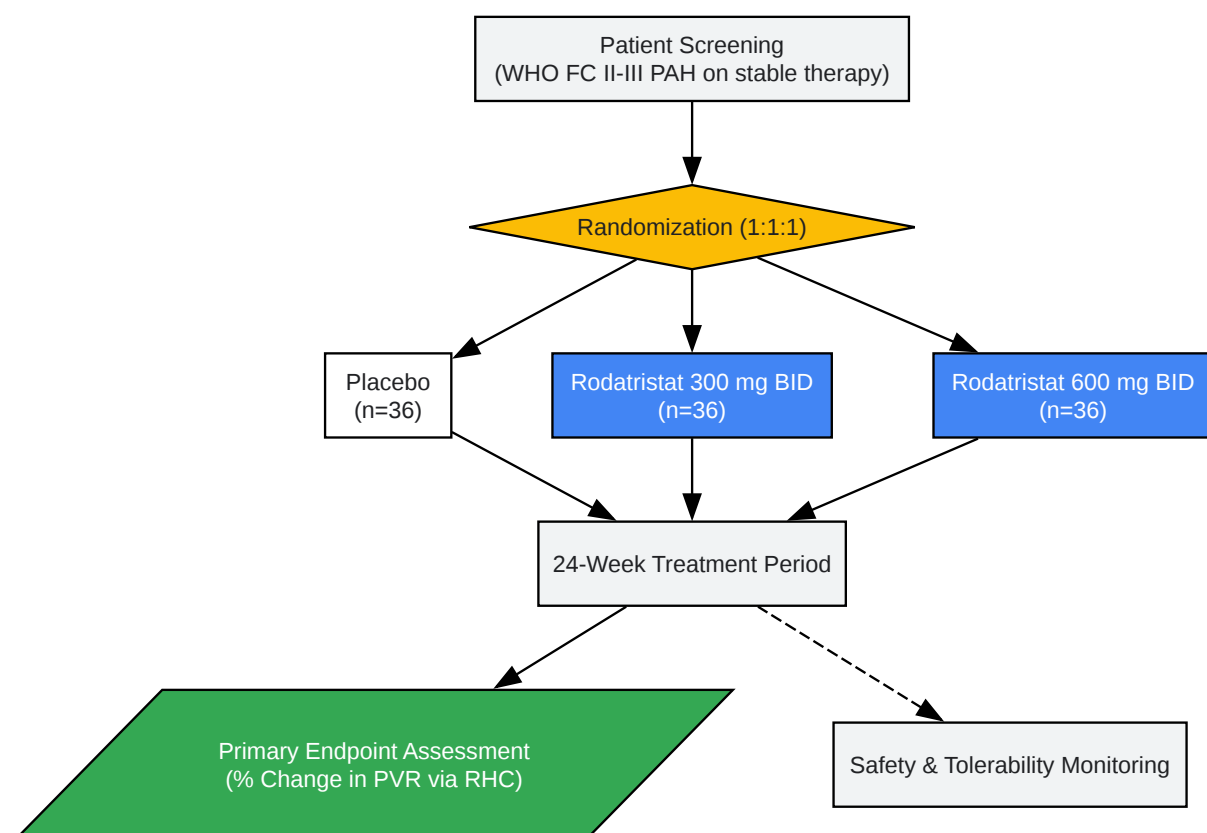
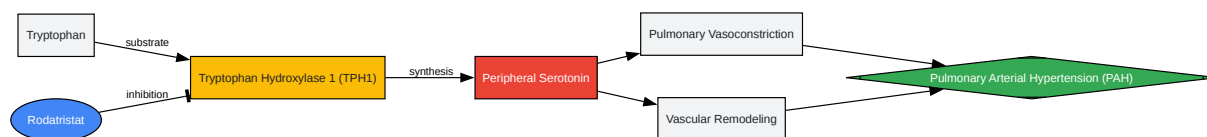
The ELEVATE-2 trial was a Phase 2b, randomized, double-blind, placebo-controlled, multicenter study designed to assess the efficacy and safety of **Rodatristat** ethyl in patients with PAH.[1][2]

- **Participants:** The study enrolled 108 patients with WHO Functional Class II or III PAH who were on stable background therapy.[1][2]
- **Intervention:** Patients were randomized in a 1:1:1 ratio to receive either placebo, **Rodatristat** ethyl 300 mg twice daily, or **Rodatristat** ethyl 600 mg twice daily for 24 weeks.[1][2]
- **Primary Endpoint:** The primary efficacy endpoint was the percent change in Pulmonary Vascular Resistance (PVR) from baseline to week 24, as measured by right heart catheterization.[1][2]
- **Hemodynamic Assessments:** Comprehensive hemodynamic assessments, including mean pulmonary arterial pressure (mPAP), cardiac index, and right atrial pressure, were conducted at baseline and at the end of the treatment period. Systemic circulatory parameters were also monitored.

## Signaling Pathways and Experimental Workflow

### Rodatristat's Proposed Mechanism of Action

**Rodatristat** was designed to inhibit tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin. The rationale was that elevated peripheral serotonin contributes to the vasoconstriction and vascular remodeling characteristic of PAH. By inhibiting TPH1, **Rodatristat** was expected to reduce serotonin levels, leading to vasodilation and anti-proliferative effects in the pulmonary arteries.



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